Synthesis Yield Improvement via Salt Formation
The improved process described in US20230348390A1 achieves a total yield of above 85% for the target intermediate (as the diacid salt), representing a greater than 1.7-fold improvement over the prior art method disclosed in CN102378574B, which yields only 49% total yield for the free-base Compound IV [1]. The prior art route requires Suzuki coupling followed by column chromatographic purification across multiple steps and uses the expensive Compound IX, which is only commercially available at gram scale [1]. In contrast, the improved method employs continuous feeding mode, eliminates column chromatography entirely, and achieves salt-formation-based purification, reducing both material loss and operational complexity [2].
| Evidence Dimension | Total synthesis yield of the key intermediate |
|---|---|
| Target Compound Data | >85% total yield (diacid salt form, continuous feeding, no column chromatography) |
| Comparator Or Baseline | 49% total yield (prior art CN102378574B method: free-base Compound IV, requires column chromatography, uses expensive Compound IX available only at gram scale) |
| Quantified Difference | ≥36 percentage-point yield increase (≥1.74-fold improvement) |
| Conditions | Multi-step synthesis from compound I; industrial production conditions; salt formation with tartaric acid, oxalic acid, or phosphoric acid |
Why This Matters
For procurement decisions, a 36-percentage-point yield difference directly translates into substantially lower cost of goods (CoG) and reduced raw material consumption per kilogram of intermediate, making large-scale supply economically viable.
- [1] US Patent US20230348390A1. [0004]: 'The above preparation method requires separation and purification by column chromatography, and has a total yield of only 49%; moreover, compound IX is expensive and available only in gram level on the market.' [0016]: 'The preparation method of the invention can achieve a total yield of above 85%.' View Source
- [2] EP Patent EP4163271A4. Process for preparing methyl (S)-2-amino-3-(4-(2,3-dimethylpyridin-4-yl)phenylpropionate and its salt. Hangzhou Zhongmei Huadong Pharmaceutical Co., Ltd., published 2023-04-12. View Source
